1-(4-Bromophenyl)-3-pyridin-3-ylbenzo[f]quinoline
Description
1-(4-Bromophenyl)-3-pyridin-3-ylbenzo[f]quinoline is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring The compound is further substituted with a bromophenyl group and a pyridinyl group, making it a highly functionalized molecule
Properties
IUPAC Name |
1-(4-bromophenyl)-3-pyridin-3-ylbenzo[f]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15BrN2/c25-19-10-7-17(8-11-19)21-14-23(18-5-3-13-26-15-18)27-22-12-9-16-4-1-2-6-20(16)24(21)22/h1-15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKMDUYIDDSMTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=CN=CC=C4)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-3-pyridin-3-ylbenzo[f]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation and ionic liquids has also been explored to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
1-(4-Bromophenyl)-3-pyridin-3-ylbenzo[f]quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully hydrogenated derivatives.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromophenyl)-3-pyridin-3-ylbenzo[f]quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-pyridin-3-ylbenzo[f]quinoline involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to DNA or proteins, thereby interfering with cellular processes such as replication and transcription . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Bromophenyl)-3-pyridin-3-ylbenzo[f]quinoline can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Pyridine derivatives: Compounds with a pyridine ring and various substituents, which may exhibit different reactivity and applications.
Bromophenyl derivatives: These compounds contain a bromophenyl group and may have different functional groups attached, influencing their chemical behavior.
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